molecular formula C6H12O3 B7884900 Isopropylideneglycerol

Isopropylideneglycerol

Cat. No. B7884900
M. Wt: 132.16 g/mol
InChI Key: VTDOEFXTVHCAAM-UHFFFAOYSA-N
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Description

Isopropylideneglycerol is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isopropylideneglycerol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropylideneglycerol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biocatalysis : Isopropylideneglycerol has been used in enantioselective hydrolysis by Bacillus coagulans to produce (S)-alcohol with high yield and enantiomeric excess (Aragozzini, Maconi, & Scolastico, 2004).

  • Synthesis of Polyunsaturated Diacylglycerols : Research has shown the use of 1,2-Isopropylidene-3-methoxyethoxymethyl-sn-glycerol for accessing complex polyunsaturated diacylglycerols like 1,2-dilinoleoyl-sn-glycerol, which are significant in various biological functions (Duralski, Spooner, & Watts, 1989).

  • Electrochemical Oxidation : The anodic oxidation of Isopropylideneglycerol at a silver/silver oxide electrode has been studied for producing sodium (±)-2,3-O-isopropylideneglycerate, a compound potentially useful in various chemical processes (Schwarz et al., 1991).

  • Nanomedicine and Drug Delivery : Dendritic polyglycerols, derived from Isopropylideneglycerol, have been explored for biomedical applications such as drug, dye, and gene delivery, as well as in regenerative medicine for creating non-fouling surfaces and matrix materials (Calderón, Quadir, Sharma, & Haag, 2010).

  • Pharmaceutical Synthesis : It has been used in the enantioselective hydrolysis of (RS)-isopropylideneglycerol acetate with Kluyveromyces marxianus, a process relevant in pharmaceutical synthesis (Molinari et al., 2004).

  • Glyceride Isomerizations in Lipid Chemistry : Research has been conducted on the isomerization of isopropylidene glycerol ketals and benzylidene glycerol acetals, important in understanding the mechanisms of isomerization in mono- and diglycerides (Serdarevich, 1967).

  • Biocatalysis for Biodiesel Production : Isopropylideneglycerol has been utilized in lipase-catalyzed biodiesel production through isopropanolysis in a continuous packed-bed reactor, demonstrating the potential for industrial-scale production of biodiesel (Chang et al., 2009).

  • Synthesis of Bioactive Compounds : It's been used for synthesizing optically active glyceride analogues, demonstrating its role in creating bioactive molecules for potential therapeutic applications (Golding, Griffin, & Robinson, 1993).

  • Synthesis of Antibacterial Agents : Isopropylideneglycerol has been used in the synthesis of 1-octanoyl-rac-glycerol, which shows strong antibacterial effects against certain bacteria (Zhiyong, 2007).

properties

IUPAC Name

4-methylpent-3-ene-1,2,3-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4(2)6(9)5(8)3-7/h5,7-9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDOEFXTVHCAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(CO)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropylideneglycerol

Synthesis routes and methods I

Procedure details

A catalytic quantity of NaOH (MW 40.00; 0.6 mol-24 g) is added to 1.2-isopropylidene-rac-glycerol (MW 132.16; 16 mol-2115 g), which is rendered a solution by stirring and heating to 80° C. At 80° C., allyl glycidyl ether (MW 114.14; 6 mol-685 g) is added dropwise over a period of 2 hours, and the reaction mixture stirred for another 2 hours at 80° C. By this point in time the epoxide (Rf in ether=0.8) has reacted completely to form the G3 constituent (Rf in ether=0.6) The excess isopropylidene-rac-glycerol has an Rf of 0.65 in ether and is removed from the reaction mixture at 75° C./10 mbar. The residue has 1 l diisopropyl ether added to it and is extracted twice with 1 l NaCl (1% solution in H2O) in each case. The organic phase is rotated in an evaporator and distilled (Kpi10-1 mbar 125° C.).
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Synthesis routes and methods II

Procedure details

Freshly distilled glycerol (10 g, 0. 11 mole) was shaken until dissolved with 65 mL of dry acetone containing 1 g of TsOH. After 24 hr. the solution was neutralized first with PbCO3 and afterwards with Ag2CO3, warmed with charcoal, and shaken with a large excess of CaCI2 overnight. The supernatant liquid was then filtered. The solvent was removed by rotary evaporation, and the product fractionated under diminished pressure, giving 9.5 g of the main fraction (b.p. 105-106° C./25 mm) Y=65.4%. NMR: 1H: δ (ppm) 4.14-4.16 (m,1H, CH), 3.65-4.0 (qxd, 2H, CH2),3.57 (m, 2H, CH2OH), 2.05 (sb. 1H,OH), 1.40, 1.33 (CH3); 13C: δ (ppm) 109.4 (COO), 76.1 (CH), 65.7 (CH2O), 62.8 (CH2OH), 26.6, 25.2 (CH3).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopropylideneglycerol
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Isopropylideneglycerol
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Isopropylideneglycerol
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Isopropylideneglycerol
Reactant of Route 6
Isopropylideneglycerol

Citations

For This Compound
1,070
Citations
MJ Dröge, R Bos, WJ Quax - European journal of biochemistry, 2001 - Wiley Online Library
Carboxylesterase NP of Bacillus subtilis Thai I‐8, characterized in 1992 as a very enantioselective (S)‐naproxen esterase, was found to show no enantiopreference towards (S)‐1,2‐O‐…
Number of citations: 38 febs.onlinelibrary.wiley.com
D Romano, V Ferrario, F Molinari, L Gardossi… - Journal of Molecular …, 2006 - Elsevier
The esterification of (R, S)-1,2-O-isopropylideneglycerol catalysed by dry mycelia of different moulds in organic solvent was studied. Dry mycelium of Rhizopus oryzae CBS 112.07 and …
Number of citations: 19 www.sciencedirect.com
Y Itabashi, H Fujishima, R Sato - Journal of Oleo Science, 2004 - jstage.jst.go.jp
… Under optimal conditions, the optical purities of several commercially available 1,2-Oisopropylideneglycerol enantiomers were successfully determined in this study. The new method …
Number of citations: 6 www.jstage.jst.go.jp
F Molinari, O Brenna, M Valenti, F Aragozzini - Enzyme and microbial …, 1996 - Elsevier
An intracellular carboxylesterase from Bacillus coagulans NCIMB 9365 with high stereospecific hydrolytic activity toward racemic esters of 1,2-O-isopropylideneglycerol was purified …
Number of citations: 60 www.sciencedirect.com
A Aydemir - Journal of the Turkish Chemical Society Section B …, 2022 - dergipark.org.tr
Commercial lipase (triacylglycerol lipase (EC 3.1.1.3) of Burkholderia cepacia (40 U/mg) in its crude form has been used in the kinetic resolution of enzyme-catalyzed reaction of 1,2-O-…
Number of citations: 3 dergipark.org.tr
CP Jesson, VJ Cunningham, MJ Smallridge… - …, 2018 - ACS Publications
High molecular weight water-soluble polymers are widely used as flocculants or thickeners. However, synthesis of such polymers via solution polymerization invariably results in highly …
Number of citations: 30 pubs.acs.org
LF Godinho, CR Reis, PG Tepper… - Applied and …, 2011 - Am Soc Microbiol
Escherichia coli has been widely used as an expression host for the identification of desired biocatalysts through screening or selection assays. We have previously used E. coli in …
Number of citations: 38 journals.asm.org
D Buchnea - Chemistry and Physics of Lipids, 1967 - Elsevier
The mechanism for the disproportionation of the optically active and the radioactive 1,2-isopropylideneglyceryl-3-glycerol ethers has been studied. This study has revealed that the …
Number of citations: 4 www.sciencedirect.com
F Molinari, KS Cavenago, A Romano, D Romano… - Tetrahedron …, 2004 - Elsevier
The hydrolysis of (RS)-isopropylideneglycerol acetate with whole cells of the yeast Kluyveromyces marxianus is reported. The biotransformation furnished (R)-isopropylideneglycerol as …
Number of citations: 29 www.sciencedirect.com
LF Godinho, CR Reis, R van Merkerk… - Advanced Synthesis …, 2012 - Wiley Online Library
The Escherichia coli esterase YbfF displays high activity towards 1,2‐O‐isopropylideneglycerol (IPG) butyrate and IPG caprylate, and prefers the R‐enantiomer of these substrates, …
Number of citations: 14 onlinelibrary.wiley.com

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